molecular formula C9H6F3NO2S B1372123 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile CAS No. 904311-38-2

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile

Cat. No.: B1372123
CAS No.: 904311-38-2
M. Wt: 249.21 g/mol
InChI Key: LGCUPQRKPXOJGQ-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl and methylsulfonyl groups onto a benzonitrile scaffold. One common method includes the radical trifluoromethylation of a suitable precursor, followed by sulfonylation. The reaction conditions often require the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized processes to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethyl and methylsulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines .

Scientific Research Applications

4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    4-(Methylsulfonyl)benzonitrile: Lacks the trifluoromethyl group, resulting in different physical and chemical properties.

Uniqueness: 4-(Methylsulfonyl)-3-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethyl and methylsulfonyl groups, which confer distinct reactivity and stability. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical properties .

Properties

IUPAC Name

4-methylsulfonyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2S/c1-16(14,15)8-3-2-6(5-13)4-7(8)9(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGCUPQRKPXOJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Fluoro-3-(trifluoromethyl)benzonitrile (400 mg, 2.12 mmol) was suspended together with sodium methanesulfinate (216 mg, 2.12 mmol) in DMSO (2 ml) and stirred at 80° C. for 22 hours. The reaction was then cooled, diluted with 25 ml H2O and filtered. Filtered solids were evaporated from toluene to give 536 mg of the title substance (quant).
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400 mg
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216 mg
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2 mL
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25 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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